

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Diaminopyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,3-Diaminopyridine**

Cat. No.: **B105623**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diaminopyridine (CAS No: 452-58-4) is a pivotal heterocyclic amine, serving as a fundamental building block in the synthesis of a wide array of complex organic molecules.^[1] Its unique structure, featuring a pyridine ring substituted with two amino groups at the 2 and 3 positions, imparts it with significant reactivity and versatile applications.^[1] This technical guide provides a comprehensive overview of the core physicochemical properties of **2,3-diaminopyridine**, detailed experimental protocols for its synthesis and property determination, and its role as a precursor in pharmaceutical development. It is an indispensable intermediate in the creation of various pharmaceutically important compounds, including inotropic agents and anti-ulcer medications.^{[2][3]}

Core Physicochemical Properties

The physical and chemical characteristics of **2,3-diaminopyridine** are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

General and Physical Properties

Property	Value	Source(s)
Appearance	Off-white to dark brown crystalline powder or solid.	[4][5][6][7]
Molecular Formula	C ₅ H ₇ N ₃	[8][9][10][11]
Molecular Weight	109.13 g/mol	[3][4][8][9][12][13]
Melting Point	110-115 °C	[4][8][14]
Boiling Point	195 °C at 55 mmHg	[4]
Density	1.1118 g/cm ³	[4]
pKa	6.78 ± 0.36 (Predicted)	[6]

Solubility Data

Solvent	Solubility	Source(s)
Water	100 g/L (at 20 °C); 50 mg/mL	[4][6][8]
N,N-Dimethylformamide	Soluble	[15]
Low-polarity organic solvents	Poor solubility	[15]
Non-polar organic solvents	Poor solubility	[15]

Spectroscopic Data

Technique	Data Availability and Source
¹ H NMR	Spectrum available from various sources.
¹³ C NMR	Spectrum available.
IR Spectroscopy	Spectra available (KBr wafer, ATR-Neat, Gas Phase).
UV-Vis Spectroscopy	Absorption spectrum in DMSO has been characterized.
Mass Spectrometry	GC-MS data available.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **2,3-diaminopyridine** are essential for reproducible research and development.

Synthesis of 2,3-Diaminopyridine via Reduction of 2-Amino-3-nitropyridine

One common laboratory-scale synthesis involves the reduction of 2-amino-3-nitropyridine.[\[10\]](#) [\[16\]](#)

Materials:

- 2-amino-3-nitropyridine
- Reduced iron powder
- 95% Ethanol
- Water
- Concentrated Hydrochloric Acid
- Steam bath
- Reflux condenser
- Filtration apparatus
- Rotary evaporator

Procedure:

- A reaction flask is charged with 2-amino-3-nitropyridine, reduced iron powder, 95% ethanol, and water.[\[16\]](#)
- A catalytic amount of concentrated hydrochloric acid is added to the mixture.[\[16\]](#)

- The mixture is heated on a steam bath under reflux for approximately 1 hour.[16]
- After the reaction is complete, the hot solution is filtered to remove the iron sludge. The iron is washed with several portions of hot 95% ethanol.[16]
- The combined filtrate and washings are evaporated to dryness using a rotary evaporator.[16]
- The resulting dark residue is recrystallized from water to yield purified **2,3-diaminopyridine**.
[16]

Workflow for Synthesis of 2,3-Diaminopyridine

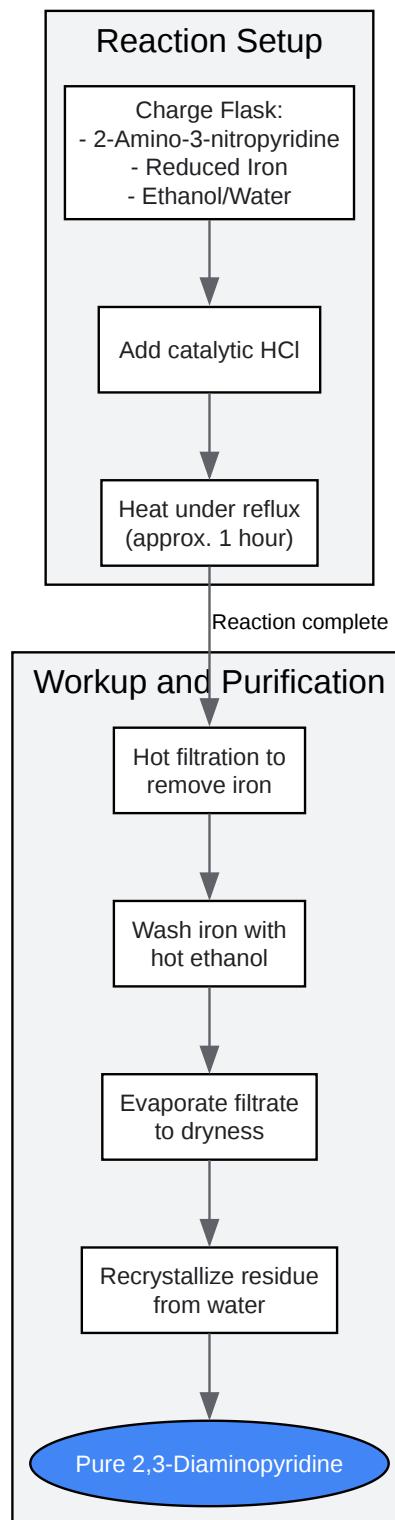

[Click to download full resolution via product page](#)

Fig 1: General workflow for the synthesis and purification of **2,3-diaminopyridine**.

Standard Protocol for Melting Point Determination

Apparatus:

- Digital melting point apparatus or Thiele tube with oil bath
- Capillary tubes (sealed at one end)
- Sample of **2,3-diaminopyridine**, finely powdered
- Thermometer

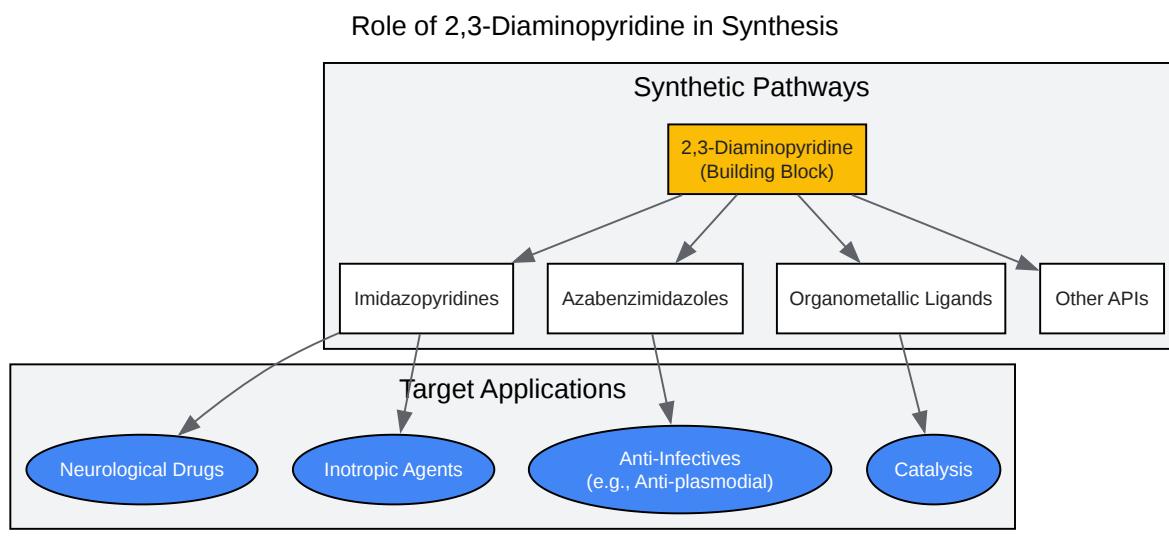
Procedure:

- A small amount of the dry, powdered **2,3-diaminopyridine** is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a rapid rate initially, then the rate is slowed to 1-2 °C per minute as the temperature approaches the expected melting point (approx. 110 °C).
- The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted into a clear liquid. This range is reported as the melting point.

General Protocol for UV-Visible Spectroscopy

Apparatus:

- UV-Visible Spectrophotometer
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes
- Solvent (e.g., Dimethyl sulfoxide - DMSO)
- Sample of **2,3-diaminopyridine**


Procedure:

- A stock solution of **2,3-diaminopyridine** is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of DMSO.
- A series of dilutions are prepared from the stock solution to create samples of varying concentrations.
- The spectrophotometer is blanked using a cuvette filled with pure DMSO.
- The absorbance of each diluted sample is measured across the desired spectral range (e.g., 350-900 nm).[\[17\]](#)
- The resulting spectra of absorbance versus wavelength are plotted to identify the absorption maxima (λ_{max}).

Role in Drug Development and Chemical Synthesis

2,3-Diaminopyridine is a highly versatile intermediate in the pharmaceutical and chemical industries.[\[1\]](#)[\[5\]](#) Its reactivity allows it to be a starting material for a wide range of more complex molecules.

- Precursor for Heterocyclic Systems: It is a key reagent in the synthesis of fused heterocyclic compounds like imidazopyridines and azabenzimidazoles.[\[8\]](#)[\[18\]](#) These scaffolds are frequently found in biologically active molecules.
- Neurological Disorder Treatments: Molecules derived from **2,3-diaminopyridine** are significant in the development of treatments for neurological disorders, as they can be tailored to interact with specific biological pathways.[\[1\]](#)
- Ligand Synthesis: The compound is used to synthesize and modify nitrogen-containing ligands for use in organometallic chemistry and catalysis.[\[2\]](#)[\[15\]](#)
- Anti-plasmodial Agents: Recent research has demonstrated its use in creating azabenzimidazole derivatives with promising activity against parasitic protozoans like *Plasmodium falciparum*.[\[18\]](#)

[Click to download full resolution via product page](#)

Fig 2: Logical relationship of **2,3-diaminopyridine** as a precursor in drug development.

Safety and Handling

2,3-Diaminopyridine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is known to cause skin and eye irritation and may be harmful if swallowed or inhaled.^[6] It should be stored in a tightly sealed container in a cool, dry place, away from acidic substances due to its alkalinity.^[15] The compound is air-sensitive and should be handled accordingly.^[4]

Conclusion

2,3-Diaminopyridine is a chemical intermediate of significant value, underpinned by its versatile physicochemical properties. Its utility as a precursor in the synthesis of pharmaceuticals, particularly for neurological disorders and infectious diseases, highlights its importance in modern drug discovery and development pipelines. A thorough understanding of its properties, as detailed in this guide, is essential for its effective and safe application in research and commercial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
- 3. 2,3-Diaminopyridine | 452-58-4 [chemicalbook.com]
- 4. rvrlabs.com [rvrlabs.com]
- 5. Buy 2,3-Diamino Pyridine at Affordable Price, High Purity White Powder [suryalifesciencesltd.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 2,3-Diaminopyridine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. 2,3-Diaminopyridine 95 452-58-4 [sigmaaldrich.com]
- 9. 2,3-Diaminopyridine 95 452-58-4 [sigmaaldrich.com]
- 10. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 11. scbt.com [scbt.com]
- 12. 2,3-Diaminopyridine | C5H7N3 | CID 9956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2,3-Pyridinediamine [webbook.nist.gov]
- 14. 2,3-二氨基吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]
- 15. Page loading... [wap.guidechem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 2,3-Diaminopyridine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b105623#physicochemical-properties-of-2-3-diaminopyridine\]](https://www.benchchem.com/product/b105623#physicochemical-properties-of-2-3-diaminopyridine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com